N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Prop-2-en-1-yl (allyl) substituent at position 3, contributing to reactivity and possible covalent binding via Michael addition.
- Sulfanylacetamide side chain with N,N-dimethylation, improving solubility and modulating pharmacokinetic properties .
The molecule’s synthesis likely involves nucleophilic substitution between a thienopyrimidinone intermediate and a sulfanylacetamide precursor, analogous to methods reported for related compounds (e.g., coupling under basic conditions with DMF/LiH) .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-5-10-23-19(25)17-15(14-8-6-13(2)7-9-14)11-26-18(17)21-20(23)27-12-16(24)22(3)4/h5-9,11H,1,10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALFHOPAOTFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit anticancer activity. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of key signaling pathways:
- Mechanism of Action : Thieno[2,3-d]pyrimidine derivatives often target kinases and other proteins involved in tumor growth and proliferation. For instance, they can inhibit the activity of dihydrofolate reductase and other enzymes critical for DNA synthesis and repair, leading to reduced cancer cell viability .
- Case Studies : A study highlighted the synthesis of similar compounds that demonstrated selective inhibition against specific cancer types, suggesting that N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit comparable efficacy in targeted therapies .
Antimicrobial Activity
Compounds with thieno-pyrimidine frameworks have shown promising antimicrobial properties:
- Antibacterial Effects : Research has documented the antibacterial activity of pyrimidine derivatives against various strains, including resistant bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
Anti-inflammatory Applications
The anti-inflammatory potential of thieno-pyrimidine derivatives has been explored in several studies:
- Inflammation Pathways : Compounds in this class can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This makes them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Central Nervous System (CNS) Effects
Recent studies suggest that this compound may penetrate the blood-brain barrier, indicating potential applications in neuropharmacology:
- CNS Penetration : The ability to cross the blood-brain barrier allows for the exploration of its use in treating neurological disorders such as epilepsy or neuropathic pain, where modulation of ion channels like TRPA1 is beneficial .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Acidic conditions | High |
| 2 | Alkylation | Base catalysis | Moderate |
| 3 | Sulfanylation | Nucleophilic substitution | High |
This table summarizes typical steps involved in synthesizing similar compounds, highlighting the complexity and potential for optimization.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features and physicochemical properties of the target compound with key analogues:
*Calculated based on molecular formula C25H25N3O2S2.
Key Observations:
- Core Modifications: The target compound’s thieno[2,3-d]pyrimidinone core lacks the hexahydrobenzene ring seen in , reducing conformational rigidity compared to saturated analogues.
- Substituent Impact: The allyl group in the target compound may enhance reactivity compared to unsubstituted analogues. N,N-dimethylation improves solubility over non-alkylated acetamides (e.g., ). 4-Methylphenyl vs. 4-methoxyphenyl (): Methyl groups increase hydrophobicity, whereas methoxy groups may introduce hydrogen-bonding capacity.
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding: The thienopyrimidinone core and acetamide side chain enable hydrogen-bonding networks, critical for crystal packing and solubility. Graph-set analysis (as in ) predicts R2<sup>2</sup>(8) motifs involving the pyrimidinone carbonyl and acetamide NH.
- Melting Points : Higher melting points in dichlorophenyl analogues (e.g., 230°C in ) correlate with stronger intermolecular forces compared to alkyl/aryl-substituted derivatives.
Biological Activity
N,N-dimethyl-2-{[5-(4-methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, starting from a thienopyrimidine core. Various synthetic routes have been optimized for yield and purity, utilizing advanced catalysts and high-throughput screening methods .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. For instance, related thienopyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating their potency .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4c | S. aureus | 12.5 |
| 4e | E. coli | 25 |
| 5g | M. tuberculosis | 6.25 |
This table summarizes the antimicrobial efficacy of selected derivatives that share structural similarities with the compound .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. It is believed to inhibit specific kinases involved in cell signaling pathways, which may contribute to its anti-cancer effects. Studies have reported that compounds with similar structures can effectively inhibit the proliferation of various leukemia cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as:
- Inhibition of Kinases : By inhibiting kinase activity, the compound can disrupt critical signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The structural features allow it to penetrate bacterial membranes and interfere with vital cellular processes.
Case Studies
Several studies have highlighted the biological potential of thienopyrimidine derivatives:
- A study focused on the synthesis and evaluation of thienopyrimidine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of similar compounds .
- Another investigation into related compounds revealed their ability to inhibit tumor growth in vivo models, demonstrating promising results for future cancer therapies .
Q & A
Q. What are the key steps and intermediates in synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .
- Step 2 : Introduction of the prop-2-en-1-yl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfanyl-acetamide coupling using a thiol-ene "click" reaction or nucleophilic substitution with 2-chloroacetamide derivatives . Key intermediates include the 4-oxo-thienopyrimidine precursor and the allylated intermediate.
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and regioselectivity (e.g., allyl group attachment) .
- IR Spectroscopy : Validates carbonyl (C=O) and sulfanyl (S-H) functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Ensures >95% purity by quantifying impurities .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Ethanol, DMF, or toluene for solubility and reaction efficiency .
- Catalysts : Triethylamine or K₂CO₃ for deprotonation; Pd catalysts for coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Controlled heating (70–90°C) minimizes side reactions during cyclocondensation .
- pH : Alkaline conditions (pH 8–9) enhance nucleophilic substitution in sulfanyl group incorporation .
- Catalyst Screening : Testing alternatives like DBU or DMAP improves regioselectivity in allylation steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates for SN2 mechanisms .
Q. How do structural modifications influence biological activity (SAR)?
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Methylphenyl | Enhances lipophilicity and target binding | |
| Prop-2-en-1-yl | Improves metabolic stability via reduced oxidation | |
| Sulfanyl group | Mediates hydrogen bonding with enzyme active sites | |
| Substituting the acetamide N-methyl group with bulkier alkyl chains reduces solubility but increases potency in kinase inhibition assays . |
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., allyl vs. propargyl attachment) .
- 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and heteronuclear couplings .
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Q. What in vitro assays assess therapeutic potential?
- Enzyme Inhibition : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Q. How can computational methods predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates bioavailability and toxicity risks .
Q. How is stability analyzed under varying conditions?
- Thermal Stability : TGA/DSC identifies decomposition temperatures .
- Photostability : Exposure to UV light (λ = 254 nm) monitors degradation products via LC-MS .
- Hydrolytic Stability : Incubation in buffers (pH 1–13) quantifies half-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
